molecular formula C9H12O3S B145912 2-Mesitylenesulfonic acid CAS No. 3453-83-6

2-Mesitylenesulfonic acid

Cat. No. B145912
CAS RN: 3453-83-6
M. Wt: 200.26 g/mol
InChI Key: LXFQSRIDYRFTJW-UHFFFAOYSA-N
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Description

2-Mesitylenesulfonic acid is a compound that has been studied in various contexts, particularly in the field of organic synthesis and peptide research. It is known for its role as a protecting group for amino acids and its involvement in chemical reactions where it can be cleaved under certain conditions.

Synthesis Analysis

The synthesis of derivatives of 2-mesitylenesulfonic acid, such as NG-mesitylenesulfonyl-[3H]methylarginine, involves multiple steps including protection of the amino acid, radiolabelling, and subsequent removal of protecting groups . NG-mesitylene-2-sulfonylarginine, another derivative, is prepared and can be quantitatively cleaved by acids like hydrogen fluoride, methanesulfonic acid, or trifluoromethanesulfonic acid . These studies demonstrate the utility of mesitylenesulfonic acid derivatives in peptide synthesis, where they serve as protecting groups that can be selectively removed.

Molecular Structure Analysis

The molecular and crystal structure of mesitylenesulfonic acid dihydrate has been elucidated using X-ray diffraction and IR spectroscopy. The structure features water molecules forming H5O2+ cations stabilized by an intracationic hydrogen bond . This detailed structural analysis is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Mesitylenesulfonic acid and its derivatives participate in various chemical reactions. For instance, the mesitylene-2-sulphonyl group has been used as an acidolytically removable protecting group for arginine, which is beneficial in the synthesis of biologically active peptides like hypothalamic substance P . Additionally, 2-mesitylenesulfonyldiazomethane has been synthesized and applied to the Arndt-Eistert synthesis, showcasing its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The proton conductivity of mesitylenesulfonic acid dihydrate has been measured, indicating that it undergoes a transition to a dielectric state upon dehydration and is stable within a certain humidity range . The protonation equilibrium of mesitylene in trifluoromethanesulfonic acid has also been studied, providing insights into the acid-base behavior of the compound . Furthermore, the kinetics of the hydrolysis of mesitylenesulfonic acid and the sulfonation of mesitylene have been investigated, revealing the influence of sulfuric acid concentration on these processes .

Scientific Research Applications

  • Proton Conductivity

    • Mesitylenesulfonic acid dihydrate exhibits notable proton conductivity, essential for various applications in materials science. It shows conductivity of (2.4±0.3) · 10−5 Ohm−1 cm−1 at 298 K, highlighting its potential in electrical and electrochemical systems (Pisareva et al., 2008).
  • In Bismuth Oxido-clusters Formation

    • When Bi(2)O(3) is treated with 2-mesitylenesulfonic acid, it results in the formation of polynuclear bismuth oxido-clusters. This process highlights its role in the synthesis of complex inorganic structures, which could be pivotal in material science and catalysis research (Andrews et al., 2012).
  • Synthesis of Aminopurinium Salts

    • 2-Mesitylenesulfonic acid is used in preparing 1-aminopurinium mesitylenesulfonates. This application is vital in the field of organic chemistry and pharmaceutical research, demonstrating its utility in synthesizing complex organic compounds (Kos et al., 2010).
  • C-C Cross-Coupling Reactions

    • The derivative of 2-mesitylenesulfonic acid is used in palladium-mediated C-C cross-coupling reactions. This indicates its importance in organic synthesis, particularly in creating specialized organic molecules (Lakshman et al., 2002).
  • Synthesis of Triazolo[1,5-a]Pyridines

    • 1-Amino-3-methylpyridinium mesitylenesulfonate, a derivative of 2-mesitylenesulfonic acid, is utilized in synthesizing 2-aryl-8-methyl[1,2,4]triazolo[1,5-a]pyridines. This reaction is significant in heterocyclic chemistry and the development of potential pharmaceuticals (Guolin & Yongzhou, 2002).
  • Peptide Synthesis

    • NG-mesitylene-2-sulfonylarginine, derived from 2-mesitylenesulfonic acid, has been used in synthesizing peptides like hypothalamic substance P and neurotensin. This application is crucial in biochemistry and pharmacology (Yajima et al., 2009).

Safety And Hazards

2-Mesitylenesulfonic acid is corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,6-trimethylbenzenesulfonic acid
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InChI

InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFQSRIDYRFTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188076
Record name Mesitylene-2-sulphonic acid
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzenesulfonic acid

CAS RN

3453-83-6
Record name 2,4,6-Trimethylbenzenesulfonic acid
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Record name Mesitylene-2-sulfonic acid dihydrate
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Record name 2-Mesitylenesulfonic acid
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Record name Mesitylene-2-sulphonic acid
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Record name Mesitylene-2-sulphonic acid, dihydrate
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Record name MESITYLENE-2-SULFONIC ACID DIHYDRATE
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Synthesis routes and methods I

Procedure details

In 50 ml of anhydrous methylene chloride was suspended 6.94 g of 2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminothioacetic acid-S-methyl ester, and 4.26 g of boron trifluoride-diethyl ether complex was added with ice-cooling to the resulting suspension to form a solution. Then, 40 ml of an anhydrous methylene chloride solution containing 4.10 g of pivaloyloxymethyl 7-amino-3-[2-(5-methyl-1,2,3,4-tetrazolyl)]methyl-Δ3 -cephem-4-carboxylate was added to the solution, and the resulting mixture was subjected to reaction at room temperature for 7 hours. The reaction mixture obtained was introduced into 50 ml of water, and the organic layer was separated. Then, 50 ml of water was added to the organic layer, and the pH was adjusted to 0.5 with 6N hydrochloric acid. Then, the organic layer was separated, and 50 ml of water was added thereto. The pH was adjusted to 5.0 with sodium hydrogencarbonate. The organic layer was further separated, washed with 50 ml of saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. After removing the solvent by distillation under reduced pressure, the residue obtained was dissolved in 80 ml of ethyl acetate. Then, 2.36 g of mesitylenesulfonic acid dihydrate was added to the resulting solution, and stirred for 30 minutes, and the precipitated crystals were collected by filtration to obtain 7.05 g (yield, 88.8%) of mesitylenesulfonic acid salt of pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)]methyl-Δ3 -cephem-4-carboxylate having a melting point of 218°-220° C. (decomp.).
[Compound]
Name
2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminothioacetic acid-S-methyl ester
Quantity
6.94 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
[Compound]
Name
pivaloyloxymethyl 7-amino-3-[2-(5-methyl-1,2,3,4-tetrazolyl)]methyl-Δ3 cephem-4-carboxylate
Quantity
4.1 g
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 2.5 g of mesitylenesulfonic acid dihydrate in 20 ml of ethyl acetate was added to a solution of 5.93 g of pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 -cephem-4-carboxylate in 50 ml of ethyl acetate. The deposited crystals were collected by filtration, washed with ethyl acetate and dried to obtain 7.39 g (yield 93.2%) of mesitylenesulfonic acid salt of pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 -cephem-4-carboxylate having a melting point of 218°-220° C. (decomp.).
[Compound]
Name
pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 cephem-4-carboxylate
Quantity
5.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
M Kimura, Y Ogata - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
… Products oxidized at alkyl side-chain are 2-phenyl-2propanol from p-cumenesulfonic acid, and 3,5-dimethylbenzyl alcohol and 3,5-dimethylbenzoic acid from 2mesitylenesulfonic acid. …
Number of citations: 9 www.journal.csj.jp
FB Jariwala, RE Wood, U Nishshanka… - Journal of mass …, 2012 - Wiley Online Library
… Synthesis of 2-mesitylenesulfonic acid 2-Mesitylenesulfonic acid (9) was synthesized from … was used to collect the precipitated 2-mesitylenesulfonic acid crystals. The white crystalline …
CL Ladd - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Alternate Names: 2‐mesitylenesulfonic acid, MSA, MesSO 3 H. …
Number of citations: 0 onlinelibrary.wiley.com
R John, DM Ongarato, GG Wallace - Electroanalysis, 1996 - Wiley Online Library
… films were deposited from 0.5 M pyrrole and 0.1 M dodecylsulfate and 0.05 M 2-mesitylenesulfonic acid solutions, respectively. All solutions were prepred fresh and deoxygenated with …
Z Liu, H Xu, GW Wang - Beilstein Journal of Organic Chemistry, 2018 - beilstein-journals.org
A solvent-free palladium-catalyzed ortho-iodination of acetanilides using N-iodosuccinimide as the iodine source has been developed under ball-milling conditions. This present …
Number of citations: 21 www.beilstein-journals.org
D Xing, X Qi, D Marchant, P Liu, G Dong - Angewandte Chemie, 2019 - Wiley Online Library
… of bifunctional ligands were either ineffective or resulting relative low TON; 2) an acid co-catalyst is essential for improving the efficiency while the bulky MSA (2-mesitylenesulfonic acid) …
Number of citations: 52 onlinelibrary.wiley.com
CV Maftei, E Fodor, PG Jones… - Beilstein Journal of …, 2013 - beilstein-journals.org
… To this reaction mixture was added 0.3 mmol (0.07 g) of 2-mesitylenesulfonic acid and 0.3 mmol (0.067 g) of ZnBr 2 , and the mixture was heated to 80 C for 2 hours. After the reaction …
Number of citations: 56 www.beilstein-journals.org
JD Charrier, DS Hadfield, PB Hitchcock… - Organic & Biomolecular …, 2004 - pubs.rsc.org
… 2-Mesitylenesulfonic acid has a less nucleophilic conjugate base and so it was now used to moderate the basicity of tetrabutylammonium fluoride in its reaction with the mesylate 11a. …
Number of citations: 13 pubs.rsc.org
KI Ullah, AM Nadeem, S Onur - 结构化学, 2013 - academia.edu
… In a similar attempt, we stirred a mixture of triethyl amine and 2-mesitylenesulfonic acid (in equimolar ratios) in dichloromethane at room temperature and the desired product II was …
Number of citations: 1 www.academia.edu
W Qu, Z Zha, K Ploessl, BP Lieberman… - Journal of the …, 2011 - ACS Publications
… As reported previously, we employed a combination of TBAF and 2-mesitylenesulfonic acid to reduce epimerization at the C2 position in the synthesis of stereospecific 5-fluoroleucine. (…
Number of citations: 165 pubs.acs.org

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